

# Elacridar vs. Valspodar: A Comparative Guide to Reversing Chemoresistance

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | Elacridar |           |  |  |
| Cat. No.:            | B1662867  | Get Quote |  |  |

For researchers, scientists, and drug development professionals grappling with the challenge of multidrug resistance (MDR) in cancer, the choice of an effective chemosensitizer is critical. Among the numerous agents developed, **elacridar** and valspodar have been subjects of extensive investigation. This guide provides an objective comparison of their performance in reversing chemoresistance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

**At a Glance: Key Differences** 

| Feature         | ture Elacridar (GF120918)                                                     |                                                                                            |
|-----------------|-------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|
| Target(s)       | P-glycoprotein (P-gp) and<br>Breast Cancer Resistance<br>Protein (BCRP)[1][2] | P-glycoprotein (P-gp)[3]                                                                   |
| Generation      | Third-generation inhibitor[4][5]                                              | Second-generation inhibitor[5] [6]                                                         |
| Mechanism       | Potent, non-competitive inhibitor of P-gp and BCRP[4] [7]                     | A non-immunosuppressive cyclosporin A analog that directly inhibits P-gp[8][9]             |
| Clinical Status | Development assumed to have been discontinued[10]                             | Clinical development largely discontinued due to limited efficacy and toxicity[11][12][13] |



## **Mechanism of Action: Reversing Drug Efflux**

Chemoresistance is often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[14][15] These proteins act as drug efflux pumps, actively removing chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[14] **Elacridar** and valspodar function by inhibiting these pumps, thus restoring the cytotoxic effects of anticancer drugs.

**Elacridar** is a dual inhibitor, targeting both P-gp and BCRP.[1][2] This broad specificity is a potential advantage as tumors can co-express multiple drug transporters. Valspodar, a derivative of cyclosporin A, is a selective and potent inhibitor of P-gp.[3][8]



Click to download full resolution via product page

Mechanism of Chemoresistance Reversal

## In Vitro Performance: A Head-to-Head Comparison



Numerous in vitro studies have demonstrated the potent ability of both **elacridar** and valspodar to reverse MDR. Quantitative data from these studies highlight their comparative efficacy.

## P-gp Inhibitory Activity

A key metric for evaluating these inhibitors is their half-maximal inhibitory concentration (IC50) against P-gp.

| Inhibitor | Cell Line                | Assay                     | IC50    | Reference |
|-----------|--------------------------|---------------------------|---------|-----------|
| Elacridar | Kb-V1                    | Calcein-AM<br>efflux      | 193 nM  | [6]       |
| Valspodar | Kb-V1                    | Calcein-AM<br>efflux      | 2.64 μΜ | [6]       |
| Elacridar | Caki-1 and<br>ACHN cells | [3H]azidopine<br>labeling | 0.16 μΜ | [16]      |

As the data indicates, **elacridar** demonstrates significantly higher potency in inhibiting P-gp in vitro, with an IC50 value approximately 12-14 times lower than that of valspodar in the calcein-AM efflux assay.[6]

#### **Reversal of Chemotherapy Resistance**

The ultimate goal of these inhibitors is to re-sensitize resistant cancer cells to chemotherapeutic agents. The fold-reversal of resistance is a common measure of this effect.



| Cell Line                                     | Chemotherape<br>utic | Inhibitor<br>(Conc.)  | Fold-Reversal<br>of IC50 | Reference |
|-----------------------------------------------|----------------------|-----------------------|--------------------------|-----------|
| A2780PR1<br>(PAC-resistant<br>ovarian cancer) | Paclitaxel           | Elacridar (0.1<br>μΜ) | 162-fold                 | [4]       |
| A2780PR2<br>(PAC-resistant<br>ovarian cancer) | Paclitaxel           | Elacridar (0.1<br>μΜ) | 397-fold                 | [4]       |
| A2780PR1<br>(PAC-resistant<br>ovarian cancer) | Doxorubicin          | Elacridar (0.1<br>μΜ) | 46-fold                  | [4]       |
| A2780PR2<br>(PAC-resistant<br>ovarian cancer) | Doxorubicin          | Elacridar (0.1<br>μΜ) | 92.8-fold                | [4]       |
| MDA-MB-<br>435mdr                             | NSC 279836           | Valspodar             | Almost complete reversal | [3]       |
| Kb-V1                                         | Paclitaxel           | Valspodar (1 μM)      | Almost complete reversal | [6]       |

These studies show that both **elacridar** and valspodar can effectively reverse resistance to various chemotherapeutic drugs in multidrug-resistant cell lines.

## **In Vivo Efficacy and Pharmacokinetics**

Preclinical in vivo studies have been conducted to assess the impact of these inhibitors on the pharmacokinetics of co-administered chemotherapeutics.



| Animal Model          | Chemotherape<br>utic    | Inhibitor                   | Key Finding                                                    | Reference |
|-----------------------|-------------------------|-----------------------------|----------------------------------------------------------------|-----------|
| Nude mice             | Paclitaxel              | Elacridar                   | 2.5- to 7.2-fold increase in brain concentration               | [6]       |
| Nude mice             | Paclitaxel              | Valspodar                   | 6- to 8-fold increase in brain concentration                   | [6]       |
| FVB wild-type<br>mice | -                       | Elacridar                   | Higher concentration in the brain than plasma (except at 4h)   | [2]       |
| Rats                  | P-gp/BCRP<br>substrates | Elacridar (8.9<br>mg/hr/kg) | Sufficient to inhibit P-gp and BCRP-mediated efflux at the BBB | [17][18]  |
| Rats                  | P-gp substrates         | Valspodar (0.9<br>mg/hr/kg) | Sufficient to inhibit P-gp-mediated efflux at the BBB          | [17][18]  |

While both inhibitors increase the brain penetration of paclitaxel, valspodar appeared to have a slightly greater effect in this particular study.[6] However, **elacridar** and another third-generation inhibitor, tariquidar, achieved higher brain-to-plasma ratios, suggesting a more preferential modulation of P-gp at the blood-brain barrier.[6]

## **Clinical Trials and Outcomes**

Despite promising preclinical data, the clinical development of both **elacridar** and valspodar has been challenging.

**Elacridar**: Phase I clinical trials showed that **elacridar** could increase the systemic exposure to oral paclitaxel and topotecan with a manageable safety profile, with neutropenia being a



common side effect.[4][7] However, its development is presumed to have been discontinued. [10]

Valspodar: Clinical trials with valspodar in various cancers, including acute myeloid leukemia (AML) and ovarian cancer, have largely been disappointing.[11][19][20] While it could be safely co-administered with chemotherapy and increase the intracellular concentration of drugs like daunorubicin in P-gp-positive leukemic blasts, it did not translate into improved clinical outcomes such as remission rates or overall survival.[11][21][22] The combination of valspodar with chemotherapy often led to increased toxicity.[11]

# Experimental Protocols P-glycoprotein Inhibition Assay (Cell-Based)

This protocol describes a common method for assessing the P-gp inhibitory potential of a compound using a cell-based assay.





Click to download full resolution via product page

Workflow for P-gp Inhibition Assay

#### Materials:

- P-gp overexpressing cell line (e.g., Caco-2, LLC-PK1-MDR1, or MDCK-MDR1).[23]
- Cell culture medium and supplements.



- 96-well plates.
- Test compounds (Elacridar, Valspodar) and positive control inhibitor.
- Fluorescent P-gp substrate (e.g., Calcein-AM, Rhodamine 123).
- Assay buffer.
- Fluorescence plate reader or flow cytometer.

#### Procedure:

- Cell Seeding: Seed the P-gp overexpressing cells in a 96-well plate at an appropriate density and allow them to adhere and form a confluent monolayer, which can take 24-48 hours.[16]
- Compound Incubation: Remove the culture medium and wash the cells with assay buffer.
   Pre-incubate the cells with various concentrations of the test inhibitor (e.g., elacridar) or a known P-gp inhibitor (positive control) for 30-60 minutes at 37°C.[24]
- Substrate Addition: Add a fluorescent P-gp substrate to the wells containing the test compounds and controls.
- Incubation: Incubate the plate at 37°C for a specific duration (e.g., 60-120 minutes) to allow for substrate uptake and efflux.
- Fluorescence Measurement: After incubation, wash the cells to remove the extracellular substrate. Measure the intracellular fluorescence using a fluorescence plate reader or by flow cytometry.
- Data Analysis: The increase in intracellular fluorescence in the presence of the inhibitor is indicative of P-gp inhibition. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

### **Chemosensitivity Assay (MTT Assay)**

This assay determines the ability of an inhibitor to reverse resistance to a chemotherapeutic agent.



#### Materials:

- Chemoresistant and sensitive cancer cell lines.
- Cell culture medium and supplements.
- 96-well plates.
- Chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin).
- Inhibitor (Elacridar or Valspodar).
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- DMSO.
- · Microplate reader.

#### Procedure:

- Cell Seeding: Seed the chemoresistant and sensitive cells in 96-well plates and allow them to attach overnight.[4]
- Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent alone or in combination with a fixed concentration of the inhibitor (e.g., 0.1 µM elacridar).[4] Include wells with the inhibitor alone to assess its intrinsic cytotoxicity.
- Incubation: Incubate the plates for 48-72 hours.[4]
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
- Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm)
  using a microplate reader.[16]



Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine
the IC50 values for the chemotherapeutic agent in the presence and absence of the inhibitor.
The fold-reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic
alone by the IC50 in the presence of the inhibitor.

#### Conclusion

Both **elacridar** and valspodar are potent inhibitors of P-gp-mediated multidrug resistance. **Elacridar**'s dual inhibitory action on both P-gp and BCRP offers a theoretical advantage in overcoming resistance mediated by multiple transporters. In vitro studies consistently demonstrate **elacridar**'s superior potency over valspodar in P-gp inhibition.

However, the clinical translation of these promising preclinical findings has been fraught with challenges. Neither agent has demonstrated a clear clinical benefit that would justify its widespread use, and both have been associated with increased toxicity when combined with chemotherapy. The discontinuation of their clinical development highlights the complexities of targeting MDR in cancer therapy. Future research may focus on developing more targeted and less toxic inhibitors or exploring novel drug delivery systems to enhance their therapeutic index.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Effect of the ABCB1 modulators elacridar and tariquidar on the distribution of paclitaxel in nude mice PMC [pmc.ncbi.nlm.nih.gov]

### Validation & Comparative





- 7. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 8. Valspodar: current status and perspectives PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PSC-833, a frontier in modulation of P-glycoprotein mediated multidrug resistance PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. P-glycoprotein inhibition using valspodar (PSC-833) does not improve outcomes for patients younger than age 60 years with newly diagnosed acute myeloid leukemia: Cancer and Leukemia Group B study 19808 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. researchgate.net [researchgate.net]
- 14. P-glycoprotein Wikipedia [en.wikipedia.org]
- 15. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 16. selleckchem.com [selleckchem.com]
- 17. Optimization of dose and route of administration of the P-glycoprotein inhibitor, valspodar (PSC-833) and the P-glycoprotein and breast cancer resistance protein dual-inhibitor, elacridar (GF120918) as dual infusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimization of dose and route of administration of the P-glycoprotein inhibitor, valspodar (PSC-833) and the P-glycoprotein and breast cancer resistance protein dual-inhibitor, elacridar (GF120918) as dual infusion in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. Phase I/II trial of the multidrug-resistance modulator valspodar combined with cisplatin and doxorubicin in refractory ovarian cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ovid.com [ovid.com]
- 22. P-Glycoprotein inhibitor valspodar (PSC 833) increases the intracellular concentrations of daunorubicin in vivo in patients with P-glycoprotein-positive acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. P-gp Inhibition Assay Creative Bioarray [dda.creative-bioarray.com]
- 24. P-gp Inhibition Potential in Cell-Based Models: Which "Calculation" Method is the Most Accurate? PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Elacridar vs. Valspodar: A Comparative Guide to Reversing Chemoresistance]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1662867#elacridar-versus-valspodar-in-reversing-chemoresistance]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com